An In-Depth Technical Guide to 5-Fluoro-2-methoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 5-Fluoro-2-methoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. Within this context, 5-Fluoro-2-methoxyaniline and its hydrochloride salt have emerged as pivotal intermediates, particularly in the synthesis of targeted cancer therapies. This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxyaniline hydrochloride, encompassing its chemical identity, synthesis, applications in drug development, and critical safety information.
Core Compound Identification and Properties
A critical first step in working with any chemical entity is the unambiguous identification through its Chemical Abstracts Service (CAS) number. It is important to distinguish between the free base and its hydrochloride salt, as they have distinct CAS numbers and may exhibit different physical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 5-Fluoro-2-methoxyaniline | 1978-39-8 | C₇H₈FNO | 141.14 g/mol |
| 5-Fluoro-2-methoxyaniline hydrochloride | 326-83-0 | C₇H₉ClFNO | 177.61 g/mol [1][2] |
The free base, 5-Fluoro-2-methoxyaniline, typically presents as a dark brown liquid, while the hydrochloride salt is a solid.[3] The presence of the hydrochloride salt enhances the compound's stability and water solubility, which can be advantageous in certain synthetic applications.
Synthesis and Mechanistic Considerations
The synthesis of 5-Fluoro-2-methoxyaniline and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common strategy involves the nitration of a substituted aniline, followed by reduction of the nitro group.
A representative synthetic pathway is the nitration of 4-fluoro-2-methoxyaniline.[4] This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity of the nitration. The resulting nitro intermediate is then reduced to the corresponding aniline.
While a detailed, publicly available, step-by-step protocol for the direct synthesis of 5-Fluoro-2-methoxyaniline hydrochloride is not readily found in the reviewed literature, a general and logical approach would involve the synthesis of the free base followed by treatment with hydrochloric acid.
General Synthetic Workflow:
Caption: Generalized synthetic workflow for 5-Fluoro-2-methoxyaniline hydrochloride.
The Critical Role in Drug Development: A Gateway to Kinase Inhibitors
5-Fluoro-2-methoxyaniline is a crucial building block in the synthesis of numerous pharmacologically active compounds, most notably in the development of kinase inhibitors for cancer therapy.[3] The substitution pattern of the aniline ring, featuring both a fluorine atom and a methoxy group, provides a versatile scaffold for further chemical modifications.
Case Study: Osimertinib (Tagrisso®)
A prominent example of the application of a closely related precursor, 4-fluoro-2-methoxyaniline, is in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[5][6][7] Osimertinib is used for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.
The synthesis of Osimertinib involves the coupling of a pyrimidine core with a substituted aniline. The 4-fluoro-2-methoxyaniline moiety is a key component of one of the critical intermediates in this multi-step synthesis.[5]
Caption: A self-validating safety workflow for handling 5-Fluoro-2-methoxyaniline hydrochloride.
Spectral Data and Characterization
¹H NMR Spectroscopy: The proton NMR spectrum of the free base, 5-Fluoro-2-methoxyaniline, would be expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the amine protons. Upon formation of the hydrochloride salt, the chemical shifts of the protons ortho and para to the newly formed ammonium group (-NH₃⁺) would be expected to shift downfield due to the increased electron-withdrawing nature of the substituent.
FTIR Spectroscopy: The infrared spectrum of the free base would exhibit characteristic N-H stretching bands for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹). In the hydrochloride salt, these bands would be replaced by broader N-H stretching bands of the ammonium salt at lower frequencies. A C-F stretching vibration is also expected.
Conclusion
5-Fluoro-2-methoxyaniline hydrochloride is a valuable and versatile building block in the synthesis of complex organic molecules, with a particularly significant role in the development of modern pharmaceuticals. Its utility is underscored by its incorporation into the synthetic routes of targeted cancer therapies like Osimertinib. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is paramount for researchers and scientists working in drug discovery and development. The strategic use of such fluorinated intermediates will undoubtedly continue to drive innovation in medicinal chemistry, leading to the development of more effective and safer medicines.
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